4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which impart unique properties to the molecules, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds . The presence of the difluoromethyl group in this compound makes it particularly interesting for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents . This process can be carried out under various conditions, including the use of metal catalysts such as copper or silver complexes . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid may involve large-scale difluoromethylation processes. These processes can be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques . The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The compound can also modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator . The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiophene derivatives: These compounds have a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical and biological properties.
Difluoromethylbenzene derivatives: These compounds have a benzene ring instead of a thiophene ring and are used in different applications.
Uniqueness
4-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the thiophene ring. This combination imparts distinct properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-3-4(6(8)9)2-12-5(3)7(10)11/h2,6H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOMFEUZSZCENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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